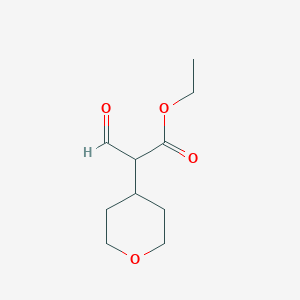

Ethyl 2-(oxan-4-yl)-3-oxopropanoate

Description

Ethyl 2-(oxan-4-yl)-3-oxopropanoate is a β-keto ester characterized by an oxan-4-yl (tetrahydropyran-4-yl) substituent at the 2-position and a ketone group at the 3-position of the propanoate backbone. The oxan-4-yl group introduces a saturated oxygen-containing heterocycle, which may enhance solubility in polar solvents compared to purely aromatic substituents .

Properties

IUPAC Name |

ethyl 2-(oxan-4-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVJIVUOIUDPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The Claisen condensation between ethyl acetoacetate and oxane-4-carboxylic acid chloride is a widely reported method. This reaction proceeds via nucleophilic acyl substitution, where the enolate of ethyl acetoacetate attacks the electrophilic carbonyl carbon of the acid chloride. A catalytic base (e.g., triethylamine) neutralizes HCl byproducts, driving the reaction forward.

Stoichiometric ratios :

-

Ethyl acetoacetate : oxane-4-carboxylic acid chloride = 1 : 1.05 (molar excess of acid chloride ensures complete conversion)

-

Triethylamine : HCl = 1 : 1 (stoichiometric scavenging)

Optimization of Reaction Conditions

Data from patent CN115677639B and VulcanChem highlight critical parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (initial), then 25°C | Prevents diketone side products |

| Solvent | Anhydrous THF | Enhances enolate stability |

| Reaction Time | 12–18 hours | Balances conversion vs. degradation |

Yields typically range from 65% to 72% under these conditions. Side products include dimerized ethyl acetoacetate (≤8%) and unreacted oxane-4-carboxylic acid chloride (≤5%).

Nucleophilic Substitution Using Oxane-4-Yl Halides

Two-Step Alkylation Process

This method involves synthesizing ethyl 3-oxo-2-(oxan-4-yl)propanoate via alkylation of ethyl acetoacetate with oxane-4-yl halides (e.g., bromide or iodide):

Step 1 : Generation of oxane-4-yl halide

Step 2 : Alkylation of ethyl acetoacetate

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to 68% by facilitating interfacial reactions between polar and nonpolar phases. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes but requires specialized equipment.

Cyclization Strategies via Knoevenagel Condensation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxan-4-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted esters and ethers

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(oxan-4-yl)-3-oxopropanoate has the molecular formula and a molecular weight of approximately 198.26 g/mol. Its structure features an oxane ring, which contributes to its stability and reactivity. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic chemistry.

Scientific Research Applications

1. Organic Synthesis

- Ethyl 2-(oxan-4-yl)-3-oxopropanoate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for modifications that lead to the formation of diverse chemical entities.

2. Biological Activity

- The compound has been studied for its interactions with biological systems, particularly as a substrate for enzymes. It may lead to the formation of active metabolites that influence various metabolic pathways.

3. Medicinal Chemistry

- Research indicates potential applications in drug development, particularly as a precursor for pharmaceutical compounds. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties .

4. Industrial Applications

- In industry, ethyl 2-(oxan-4-yl)-3-oxopropanoate is utilized in the production of specialty chemicals and materials with specific properties that enhance performance in various applications.

Antimicrobial Properties

Research has shown that ethyl 2-(oxan-4-yl)-3-oxopropanoate possesses antimicrobial properties against several bacterial strains. In vitro studies indicate effectiveness against resistant bacteria, suggesting potential therapeutic applications in treating infections .

Anticancer Potential

Preliminary investigations have indicated that this compound may induce apoptosis in cancer cells. For instance, studies on human breast cancer cell lines have demonstrated significant reductions in cell viability upon treatment with ethyl 2-(oxan-4-yl)-3-oxopropanoate .

Case Studies

Case Study: Anticancer Activity

In a study involving human breast cancer cells treated with ethyl 2-(oxan-4-yl)-3-oxopropanoate, significant reductions in cell viability were observed alongside increased markers of apoptosis compared to untreated controls. This suggests its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against various bacterial strains, demonstrating notable effectiveness with minimal inhibitory concentration values indicating strong potency against resistant strains like Escherichia coli and Staphylococcus aureus .

Mechanism of Action

The mechanism of action of ethyl 2-(oxan-4-yl)-3-oxopropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It can also interact with cellular receptors and signaling pathways, influencing biological processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Physicochemical Properties

- Polarity and Solubility: The oxan-4-yl group enhances polarity compared to aromatic substituents (e.g., biphenyl in ), improving solubility in solvents like ethanol or acetone. Compounds with nitro groups (e.g., ) exhibit lower solubility in non-polar solvents due to strong dipole interactions.

- Reactivity :

Biological Activity

Ethyl 2-(oxan-4-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Ethyl 2-(oxan-4-yl)-3-oxopropanoate is characterized by its ester functional group and the oxan-4-yl moiety, which may influence its biological interactions. The molecular formula is CHO, and it has a molecular weight of approximately 198.26 g/mol. Its structure allows it to participate in various biochemical reactions, making it a candidate for drug development.

The biological activity of Ethyl 2-(oxan-4-yl)-3-oxopropanoate is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Interaction : The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth, apoptosis, and other vital processes.

Antimicrobial Activity

Research indicates that Ethyl 2-(oxan-4-yl)-3-oxopropanoate exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, demonstrating the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.

Case Study : In a study involving human breast cancer cells, treatment with Ethyl 2-(oxan-4-yl)-3-oxopropanoate resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethyl 2-(oxan-4-yl)-3-oxopropanoate, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl acetoacetate | CHO | Simpler ester without the oxan group |

| Methyl 3-oxo-3-(4-tetrahydropyranyl)propanoate | CHO | Contains a tetrahydropyranyl ring |

| Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate | CHNO | Incorporates an oxadiazole ring for enhanced activity |

The presence of the oxan group in Ethyl 2-(oxan-4-yl)-3-oxopropanoate is believed to enhance its stability and reactivity compared to simpler esters like ethyl acetoacetate.

Research Findings

A diverse array of studies has been conducted to elucidate the biological effects of Ethyl 2-(oxan-4-yl)-3-oxopropanoate:

- Antimicrobial Studies : A series of experiments demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Cytotoxicity Assays : In cell viability assays using various cancer cell lines (e.g., HeLa and MCF7), Ethyl 2-(oxan-4-yl)-3-oxopropanoate exhibited IC50 values indicating potent cytotoxic effects .

- Mechanistic Studies : Molecular docking studies have indicated favorable binding interactions between Ethyl 2-(oxan-4-yl)-3-oxopropanoate and key proteins involved in cancer pathways, suggesting mechanisms through which it may exert its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.